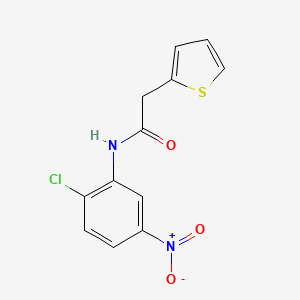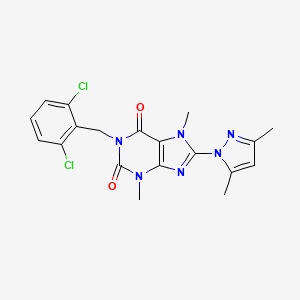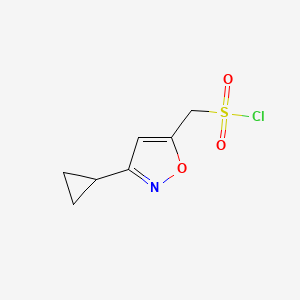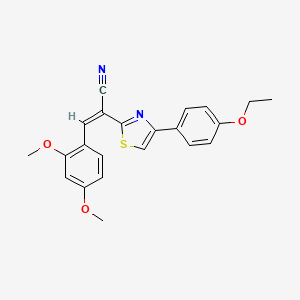![molecular formula C25H22N6O3 B2791692 N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1112438-75-1](/img/structure/B2791692.png)
N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[4,5-b]pyridine is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring . These compounds are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor agonists, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Synthesis Analysis
While specific synthesis methods for your compound were not found, imidazo[4,5-b]pyridines can be synthesized using various catalysts . A modified approach for the synthesis of 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines with excellent yields has been proposed, utilizing palladium-catalyzed cross-coupling reactions under microwave-enhanced conditions .
Molecular Structure Analysis
The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Applications De Recherche Scientifique
Anticancer Activity
The core structure of this compound, featuring a 1,2,4-triazolo[4,3-a]pyridin moiety, is known for its potential anticancer properties. It can interact with various cellular targets, potentially inhibiting the growth of cancer cells. Research suggests that derivatives of this core structure may act as enzyme inhibitors, disrupting the metabolic pathways essential for cancer cell proliferation .
Antimicrobial and Antifungal Applications
Compounds with 1,2,4-oxadiazol and triazoloquinoxaline derivatives have shown significant antimicrobial and antifungal activities. They can be designed to target specific pathogens, offering a new avenue for treating infections resistant to current antibiotics .
Analgesic and Anti-inflammatory Uses
The structural features of 1,2,4-triazolo and thiadiazine scaffolds contribute to analgesic and anti-inflammatory effects. These compounds can be synthesized to modulate the body’s pain response and reduce inflammation, which is beneficial in conditions like arthritis .
Antioxidant Properties
The presence of 1,2,4-triazole rings in the compound’s structure suggests that it may exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can prevent oxidative stress-related diseases .
Antiviral Potential
The compound’s structure, which includes triazoloquinoxaline , has been associated with antiviral activities. It could be developed into drugs that inhibit the replication of viruses, providing a strategy for combating viral infections .
Enzyme Inhibition
This compound could serve as a potent enzyme inhibitor, targeting enzymes like carbonic anhydrase, cholinesterase, and others. Enzyme inhibitors are used to treat a variety of conditions, including glaucoma, Alzheimer’s disease, and obesity, by regulating enzymatic activity within the body .
Antitubercular Agent
Given the compound’s structural similarity to known antitubercular agents, it could be explored for its efficacy against tuberculosis. Developing new antitubercular drugs is critical due to the emergence of multi-drug-resistant strains of the bacteria .
Pharmacokinetic Modulation
The compound could be used in drug design to modify the pharmacokinetic profile of new drugs. Its structure could influence absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the drug’s effectiveness and reducing side effects .
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-7-10-18(11-8-15)22-27-24(34-29-22)19-5-4-12-30-23(19)28-31(25(30)33)14-21(32)26-20-13-16(2)6-9-17(20)3/h4-13H,14H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZHGLWSZRCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine](/img/structure/B2791613.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2791616.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)




![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2791628.png)

